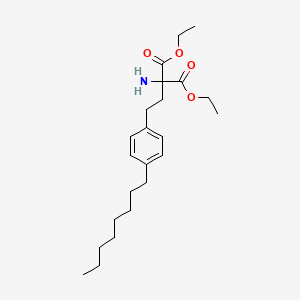
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate
説明
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate is a chemical compound with the molecular formula C23H37NO4 and a molecular weight of 391.55 g/mol . This compound is known for its unique structure, which includes an amino group, a malonate ester, and a long octylphenethyl chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C23H37NO4 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
diethyl 2-amino-2-[2-(4-octylphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C23H37NO4/c1-4-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-23(24,21(25)27-5-2)22(26)28-6-3/h13-16H,4-12,17-18,24H2,1-3H3 |
InChIキー |
TZDPPGKXSLKBQH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Amino-2-(4-Octylphenethyl)malonate typically involves the reaction of diethyl malonate with 4-octylphenethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
科学的研究の応用
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-Amino-2-(4-Octylphenethyl)malonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the malonate ester can participate in various biochemical reactions. The long octylphenethyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
類似化合物との比較
Similar Compounds
Diethyl 2-Acetamido-2-(4-Octylphenethyl)malonate: Similar structure but with an acetamido group instead of an amino group.
Diethyl 2-(4-Methoxyphenyl)malonate: Contains a methoxy group on the phenyl ring instead of an octyl chain.
Uniqueness
Diethyl 2-Amino-2-(4-Octylphenethyl)malonate is unique due to its combination of an amino group, a malonate ester, and a long octylphenethyl chain. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


